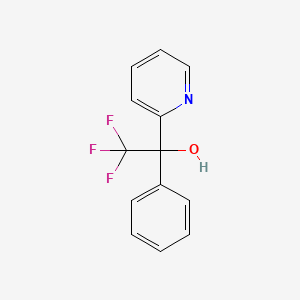

2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol

Description

2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol (CAS: 346647-42-5) is a fluorinated alcohol featuring a trifluoromethyl group, a phenyl ring, and a pyridine moiety. Its molecular formula is C₁₃H₁₀F₃NO (molar mass: 253.22 g/mol), and it exhibits a melting point of 63°C . The compound’s structure combines electron-withdrawing (trifluoromethyl) and electron-donating (pyridine) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2,2,2-trifluoro-1-phenyl-1-pyridin-2-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)12(18,10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBUSJQQSLFOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol typically involves the reaction of trifluoroacetophenone with 2-pyridylmagnesium bromide in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have identified 2,2,2-trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol as a potential candidate for antiviral drug development. Its structural properties allow it to interfere with viral polymerases, which are crucial for viral replication. For instance, modifications of similar compounds have shown effectiveness against influenza viruses by disrupting protein-protein interactions essential for viral assembly .

Antioxidant and Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antioxidant and antimicrobial activities. The presence of the pyridine moiety is believed to enhance these properties, making it a candidate for further exploration in pharmaceuticals aimed at combating oxidative stress and microbial infections .

Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials due to its fluorinated structure. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance coatings and polymers. Research has demonstrated that incorporating trifluoromethyl groups can improve the mechanical properties of materials .

Environmental Remediation

There is growing interest in using fluorinated compounds for environmental remediation processes. Their stability and resistance to degradation make them effective in adsorbing pollutants from water sources. Studies have shown that similar trifluoromethyl compounds can effectively remove heavy metals and organic pollutants from contaminated environments .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Fluorinated Substituents

(a) 2-(3-Ethoxyphenyl)-3,3-difluoro-2-hydroxy Compounds

- Structure : These compounds lack the trifluoromethyl group but retain a difluorinated hydroxylated carbon and an ethoxyphenyl substituent.

- Physical Properties : Lower molecular weight (~194–253 g/mol) compared to the trifluoro compound. Melting points vary widely (e.g., 63°C for the trifluoro derivative vs. 26–28°C for some difluoro analogues) .

- Synthesis : Typically prepared via condensation or halogenation reactions, differing from the trifluoro compound’s synthesis, which involves multi-step fluorination .

(b) Chalcone Derivatives: (E)-3-(4-Methoxyphenyl)-1-(Pyridine-2-yl)prop-2-en-1-one

- Structure: Shares the pyridine-2-yl group but replaces the trifluoroethanol moiety with a chalcone (α,β-unsaturated ketone).

- Synthesis: Synthesized via Claisen–Schmidt condensation of 1-(pyridine-2-yl)ethanone with aldehydes in ethanol/water mixtures .

- Key Differences : Chalcones exhibit planar conjugated systems, enabling applications in photophysics, unlike the trifluoro compound’s sterically hindered alcohol .

Brominated Analogues: 2-Bromo-1-(Pyridine-2-yl)ethanone Mono-Hydrobromide

- Structure: Replaces the trifluoroethanol group with a brominated ketone.

- Synthesis: Prepared via Hantzsch thiazole synthesis using bromoethanone intermediates and recrystallization from methanol .

- Applications: Primarily used as precursors for heterocyclic compounds (e.g., aminothiazoles), contrasting with the trifluoro compound’s role in fluorinated drug intermediates .

Hydrazine Carbothioamide Derivatives

- Structure : Features imidazo(1,2-a)pyridine-2-yl carbonyl groups linked to hydrazine carbothioamides.

- Synthesis: Ethanol-mediated reactions yield antifungal agents, diverging from the trifluoro compound’s synthetic pathways .

- Biological Activity: Demonstrated activity against C. albicans and C.

Polymeric Derivatives: Poly[1,2-di(Pyridine-2-yl)ethene-1,2-diol]

- Structure: Polymers derived from pyridinemethanol units, lacking fluorination.

- Synthesis: Produced via high-temperature (140°C) condensation of pyridinedimethanols, yielding soluble polymers with melting points of 161–164°C .

- Applications : Used in materials science, contrasting with the trifluoro compound’s small-molecule applications .

Research Implications

The trifluoro compound’s electron-deficient trifluoromethyl group enhances its reactivity in nucleophilic substitutions compared to non-fluorinated analogues . Its pyridine moiety also facilitates coordination in metal complexes, a property shared with chalcone derivatives but underutilized in brominated or polymeric analogues .

Biological Activity

2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol (CAS Number: 346647-42-5) is a trifluoromethylated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including their metabolic stability and binding affinity to biological targets.

The molecular formula of this compound is C13H10F3NO, with a molecular weight of 253.22 g/mol. The presence of the trifluoromethyl group and the pyridine moiety contributes to its distinct chemical behavior and biological interactions.

Antidepressant Activity

Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced activity against various neurotransmitter systems. For instance, studies have shown that the incorporation of a trifluoromethyl group in phenolic compounds can significantly increase their potency as serotonin reuptake inhibitors. This suggests potential applications in treating depression and anxiety disorders .

Cytotoxicity and Cancer Research

Recent investigations into trifluoromethylated compounds have also revealed their potential cytotoxic effects on cancer cells. For instance, derivatives with similar structures have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to differences in cellular uptake and metabolism between cancerous and non-cancerous cells .

Study on Trifluoromethylated Compounds

In a study examining various trifluoromethylated compounds, researchers found that those with a phenyl-pyridine structure exhibited significant activity against certain cancer cell lines. The mechanism was proposed to involve disruption of cellular signaling pathways critical for cancer cell survival .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Inhibition of cellular signaling pathways |

| Similar Trifluoromethylated Compound | L929 | 20 | Induction of apoptosis |

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds indicate that the trifluoromethyl group enhances lipophilicity, potentially leading to improved bioavailability and tissue distribution. This property is crucial for developing effective therapeutic agents .

Q & A

Basic Question

- HPLC-UV/ELSD : Baseline separation using C18 columns (acetonitrile/water gradient) detects non-volatile impurities .

- GC-MS : Identifies volatile byproducts (e.g., unreacted ketones) .

Advanced Question

- LC-HRMS : Resolves isobaric impurities (e.g., regioisomers) with ppm-level mass accuracy.

- ICP-MS : Quantifies trace metal catalysts (e.g., Pd, Ru) from asymmetric syntheses .

How do solvent and temperature effects influence the compound’s stability during long-term storage?

Basic Question

The compound is hygroscopic; store under argon in amber vials at −20°C. Aqueous solutions degrade within 72 hours due to hydrolysis of the -CF group .

Advanced Question

Accelerated stability studies (40°C/75% RH for 6 months) reveal:

- Oxidative degradation : Monitored via peroxide formation (iodometric titration).

- Photodegradation : UV light induces radical cleavage of the C-F bond, mitigated by antioxidants (e.g., BHT) .

What computational tools are recommended for predicting the spectroscopic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.